Conformational Restriction vs. Proline Intramolecular Hydrogen Bonding
The 5,5-dimethylthiazolidine-4-carboxylic acid (DTC) scaffold, specifically its 5,5-dimethyl substitution, effectively abolishes a key intramolecular hydrogen bond observed in the proline-containing peptide Boc-Pro-Ile-OMe. This conformational restriction alters the backbone dynamics of the dipeptide [1].
| Evidence Dimension | Presence of Intramolecular Hydrogen Bond (Ile N-H to Boc C=O) |
|---|---|
| Target Compound Data | Absent (only nonhydrogen bonded Ile N-H signals observed) |
| Comparator Or Baseline | Present (60% trans-Boc isomer population in Boc-Pro-Ile-OMe) |
| Quantified Difference | Complete elimination of the hydrogen-bonded population vs. 60% prevalence |
| Conditions | IR and ¹H-NMR spectroscopy in nonpolar solvents (CCl₄, CHCl₃, and 50% CDCl₃/C₆D₆) |
Why This Matters
This evidence quantifies a critical structural divergence, confirming that DTC-containing peptides adopt a different conformational ensemble than their Pro-containing counterparts, which is a key consideration for the rational design of peptidomimetics with specific backbone constraints.
- [1] Samanen, J., Zuber, G., Bean, J., Eggleston, D., Romoff, T., Kopple, K., ... & Regoli, D. (1990). 5,5-Dimethylthiazolidine-4-carboxylic acid (DTC) as a proline analog with restricted conformation. International Journal of Peptide and Protein Research, 35(6), 526-533. View Source
